molecular formula C4H6N2O4Zn-2 B12349617 [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate

[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate

Cat. No.: B12349617
M. Wt: 211.5 g/mol
InChI Key: BVZMMDCTSXKFRO-UHFFFAOYSA-L
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Description

[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate, also known as bis(glycyloxy)zinc hydrate, is a compound with the molecular formula C4H8N2O4Zn.H2O and a molecular weight of 231.52 . This compound is characterized by the presence of zinc coordinated with glycine residues, making it a unique organometallic complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate typically involves the reaction of zinc salts with glycine under controlled conditions. The reaction is carried out in an aqueous medium, where zinc ions coordinate with the amino and carboxyl groups of glycine, forming the desired complex. The reaction conditions, such as pH, temperature, and concentration, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade zinc salts and glycine, with stringent control over reaction parameters to maintain consistency and quality. The product is then purified through crystallization and drying processes to obtain the final hydrate form .

Chemical Reactions Analysis

Types of Reactions

[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-organic complexes .

Scientific Research Applications

[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate has several scientific research applications:

Mechanism of Action

The mechanism by which [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate exerts its effects involves the coordination of zinc ions with biological molecules. Zinc plays a crucial role in stabilizing protein structures and facilitating enzymatic reactions. The compound interacts with molecular targets such as metalloproteins and enzymes, influencing their activity and function. The pathways involved include metal ion transport and regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate is unique due to its specific coordination with glycine residues, which imparts distinct chemical and biological properties. Its ability to form stable complexes with amino acids sets it apart from other zinc compounds .

Properties

Molecular Formula

C4H6N2O4Zn-2

Molecular Weight

211.5 g/mol

IUPAC Name

zinc;2-azanidylacetate

InChI

InChI=1S/2C2H4NO2.Zn/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+2/p-2

InChI Key

BVZMMDCTSXKFRO-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Zn+2]

Origin of Product

United States

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